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Compound of Interest

Compound Name: Vorozole, (-)-

cat. No.: B15185656

An In-Depth Technical Guide to (-)-Vorozole: Chemical Structure, Properties, and Experimental
Analysis

Introduction

(-)-Vorozole, also known as (S)-6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-
benzotriazole, is a potent and highly selective, non-steroidal aromatase inhibitor.[1] As a third-
generation triazole derivative, it functions as a competitive and reversible inhibitor of aromatase
(cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to
estrogens.[2][3] Its high affinity for the aromatase enzyme led to its investigation primarily as a
treatment for estrogen-dependent breast cancer in postmenopausal women.[3] Although
clinical trials demonstrated its efficacy in reducing circulating estrogen levels, further
development was halted as it did not show a significant survival advantage over existing
therapies.[2]

Despite its withdrawal from the path to clinical use, (-)-Vorozole remains a valuable tool in
pharmacological research. Its radiolabeled form, [N-methyl-11C]vorozole, is utilized as a highly
specific radiotracer in Positron Emission Tomography (PET) to visualize and quantify
aromatase distribution in the brain and other tissues.[4] This guide provides a comprehensive
overview of the chemical structure, properties, mechanism of action, and detailed experimental
protocols relevant to the study of (-)-Vorozole for researchers, scientists, and drug development
professionals.

Chemical Structure and Properties
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(-)-Vorozole is a chiral molecule, with the (S)-enantiomer being the active isomer responsible
for aromatase inhibition.[3]

Table 1: Physicochemical Properties of (-)-Vorozole

Property Value Source
Molecular Formula C16H13CINe [5]
Molecular Weight 324.77 g/mol [5]

6-[(S)-(4-chlorophenyl)-(1,2,4-
IUPAC Name triazol-1-yl)methyl]-1-methyl- [6]
1H-benzotriazole

CAS Number 129731-10-8 [6]
Water Solubility 0.204 mg/mL [7]
LogP 3.1 [5]
pKa (Strongest Basic) 2.18 [7]
Hydrogen Bond Donors 0 [5]
Hydrogen Bond Acceptors 4 [5]
Rotatable Bond Count 3 [7]

Table 2: Pharmacological and Pharmacokinetic Properties of (-)-Vorozole
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Property Value Source

) ) Competitive, reversible
Mechanism of Action o [2]
aromatase inhibitor

ICso (Human Placental

1.38 nM [8]
Aromatase)
ICso0 (FSH-stimulated rat

1.4nM [9]
granulosa cells)
Bioavailability Excellent [3]
Pharmacokinetics Linear, dose-proportional [3]
Elimination Half-life ~8 hours [2]

Mechanism of Action: Aromatase Inhibition

The primary mechanism of action of (-)-Vorozole is the potent and selective inhibition of
aromatase. This enzyme is a member of the cytochrome P450 superfamily and catalyzes the
final, rate-limiting step in estrogen biosynthesis: the aromatization of the A-ring of androgenic
precursors, such as androstenedione and testosterone, to produce estrone and estradiol,
respectively.

(-)-Vorozole's structure, featuring a triazole ring, allows it to bind to the heme iron atom within
the active site of the cytochrome P450 component of the aromatase enzyme complex. This
interaction is competitive and reversible, preventing the natural androgen substrate from
binding and thereby blocking estrogen synthesis. In postmenopausal women, where the
primary source of estrogen is the peripheral conversion of adrenal androgens in tissues like
adipose tissue, this inhibition leads to a significant reduction in circulating estrogen levels.[3]
Studies have shown that (-)-Vorozole is highly selective for aromatase, with an in vitro
selectivity margin of over 10,000-fold compared to its inhibition of other cytochrome P450-
dependent reactions.[3]
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Estrogen Synthesis and Inhibition by (-)-Vorozole

Androgen Precursors

Estrogens
Androstenedione

aromatization Estrone

Aromatase
Competitive (CYP19A1) aromatization

Inhibition _-~ Estradiol

(-)-Vorozole

Testosterone
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Representative Synthesis Workflow

Step 1: Intermediate Formation

Substituted Aniline

1,2,4-Triazole
(Alkaline conditions)

y

Triazolyl-aniline
Intermediate

Step 2: Benzotriazple Ring Foripation

Diazotization
(e.g., NaNOz, HCI)

Benzotriazole
Intermediate

Step 3: Side Chaln Attachment

Reaction with
4-chlorobenzoyl chloride
(Friedel-Crafts acylation)

Ketone Intermediate

Step 4:/Final Steps

1. Reduction (e.g., NaBHa)
2. Methylation (e.g., CHsl)

(-)-Vorozole
(Requires chiral separation)
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In Vitro ICso Determination Workflow

Prepare Reagents:

- Vorozole Dilutions
- Recombinant Aromatase
- Substrate/Cofactor Mix

Plate Setup (96-well):
- Add Enzyme & Buffer

- Add Vorozole/Controls

Pre-incubate plate
(10-15 min @ 37°C)

l

Initiate Reaction
(Add Substrate/Cofactor Mix)

Incubate
(30-60 min @ 37°C)

Measure Fluorescence
(Plate Reader)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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